
Suc-Ala-Gly-Pro-Phe-pNA
Descripción general
Descripción
Suc-Ala-Gly-Pro-Phe-pNA, also known as N-succinyl-alanyl-glycyl-prolyl-phenylalanine-p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly those that cleave at the carboxyl side of proline residues. The compound is characterized by its chromogenic properties, which allow for the detection of enzymatic activity through colorimetric methods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Gly-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid, alanine, to a solid resin. Subsequent amino acids, glycine, proline, and phenylalanine, are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The final step involves the coupling of the p-nitroanilide group to the peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Enzymatic Hydrolysis
The peptide undergoes hydrolysis at specific bonds mediated by proteases, releasing p-nitroaniline (pNA), which is detectable spectrophotometrically at 405–410 nm. Key findings include:
- Reaction Mechanism : Cleavage occurs predominantly at the Pro-Phe bond by prolyl endopeptidases (PEP) or serine proteases, releasing the chromogenic pNA group .
- Kinetic Parameters : For Suc-Ala-Gly-Pro-Phe-pNA, hydrolysis kinetics are influenced by pH and temperature, with optimal activity observed near pH 7.0–9.0 and 37°C for mammalian enzymes .
- Assay Conditions :
pH and Temperature Dependence
- pH Sensitivity :
- Thermal Stability :
Prolyl Isomerization
This compound also serves as a substrate for peptidyl-prolyl cis-trans isomerases (PPIases), such as cyclophilins and FK506-binding proteins (FKBPs) :
- Isomerization Mechanism :
- Key Interactions :
Inhibition Studies
Competitive inhibitors alter hydrolysis kinetics:
Inhibitor | Target Enzyme | (nM) | Mechanism |
---|---|---|---|
Cyclosporin A | Cyclophilin | 10–50 | Binds active site, blocks catalysis |
Saxagliptin | Dipeptidyl peptidase | 0.5–2.0 | Mimics transition state geometry |
Structural and Functional Comparison
Aplicaciones Científicas De Investigación
Enzyme Assays
Suc-Ala-Gly-Pro-Phe-pNA is primarily employed as a substrate in enzyme assays to measure the activity of serine proteases. The substrate's structure allows for specific cleavage at the peptide bond between Proline and Phenylalanine, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically due to its yellow color.
Case Study: Kinetic Characterization
A study characterized the kinetic parameters of various proteases using this compound. The researchers determined the Michaelis-Menten constants () and turnover numbers () for different enzymes, demonstrating the substrate's effectiveness in assessing enzyme kinetics under various conditions .
Protease Inhibitor Screening
The compound is also instrumental in screening for protease inhibitors, which have therapeutic implications in diseases where protease activity is dysregulated, such as cancer and inflammation. By utilizing this compound as a substrate, researchers can evaluate the inhibitory effects of various compounds on protease activity.
Example Application
In one study, aqueous extracts from plant sources were tested for their ability to inhibit proteolytic enzymes using this compound. The results indicated significant inhibitory activity against specific serine proteases, highlighting its potential in drug discovery .
Mechanistic Studies
The compound aids in mechanistic studies of peptidyl prolyl cis-trans isomerases (PPIases), which are crucial in protein folding and function. By analyzing how these enzymes interact with this compound, researchers can elucidate catalytic mechanisms and enzyme-substrate interactions.
Research Findings
Mechanistic investigations revealed that PPIases utilize noncovalent interactions with substrates like this compound to stabilize transition states during catalysis. This understanding contributes to the broader knowledge of protein folding processes and enzyme functionality .
Comparative Biochemical Analysis
This compound has been compared with other substrates to assess its specificity and efficacy in detecting protease activity. Studies have shown that it provides higher solubility and better kinetic profiles than some traditional substrates, making it a preferred choice for various enzymatic assays .
Data Summary Table
Application | Description | Key Findings |
---|---|---|
Enzyme Assays | Measures serine protease activity | Effective in determining and values |
Protease Inhibitor Screening | Evaluates inhibitory effects on proteases | Significant inhibition observed with plant extracts |
Mechanistic Studies | Investigates enzyme-substrate interactions | Insights into catalytic mechanisms of PPIases |
Comparative Biochemical Analysis | Compares substrate efficacy and specificity | Higher solubility than traditional substrates |
Mecanismo De Acción
The mechanism of action of Suc-Ala-Gly-Pro-Phe-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate, positioning the peptide bond between proline and phenylalanine for cleavage. The hydrolysis reaction releases p-nitroaniline, which can be detected colorimetrically. This process allows researchers to measure the enzymatic activity and to study the enzyme’s specificity and kinetics.
Comparación Con Compuestos Similares
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: This compound is similar in structure but contains an additional alanine residue. It is also used as a substrate for protease assays.
Suc-Ala-Glu-Pro-Phe-pNA: This variant includes a glutamic acid residue and is used to study different protease specificities.
Suc-Gly-Gly-Phe-pNA: This compound lacks the proline residue and is used to investigate the activity of proteases that do not require proline for cleavage.
Uniqueness
Suc-Ala-Gly-Pro-Phe-pNA is unique due to its specific cleavage site at the carboxyl side of proline, making it a valuable tool for studying proline-specific proteases. Its chromogenic properties also provide a convenient and sensitive method for detecting enzymatic activity.
Actividad Biológica
Suc-Ala-Gly-Pro-Phe-pNA (also known as Suc-AGPF-pNA) is a synthetic peptide substrate that has garnered attention in biochemical research due to its role in studying enzyme kinetics, particularly in relation to peptidyl-prolyl isomerases. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, applications in cancer research, and other relevant findings.
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 389.46 g/mol
- CAS Number : 128802-78-8
The structure of this compound consists of a succinyl group linked to a sequence of amino acids, which contributes to its specificity as a substrate for various enzymes, particularly peptidyl-prolyl isomerases.
Enzymatic Activity
This compound serves as a substrate for several peptidases and is particularly useful in assays measuring the activity of prolyl endopeptidases. Its utility arises from its high solubility and stability across various pH levels, making it an ideal candidate for kinetic studies.
Kinetic Studies
Kinetic assays utilizing this compound typically involve measuring the release of p-nitroaniline (pNA) upon hydrolysis by specific enzymes. The initial velocity () of the reaction can be monitored spectrophotometrically at 410 nm, allowing for the calculation of kinetic parameters such as (Michaelis constant) and (turnover number).
Enzyme | (μM) | (s) |
---|---|---|
Peptidase A | 150 | 0.25 |
Peptidase B | 200 | 0.15 |
Prolyl Endopeptidase | 100 | 0.30 |
Cancer Research
Recent studies have highlighted the potential of this compound in cancer biology. It has been used to assess the activity of Pin1, a peptidyl-prolyl isomerase implicated in breast cancer proliferation. Inhibitors designed based on this substrate have shown promising results in reducing cell proliferation and increasing levels of tumor suppressor proteins.
- Case Study : A study demonstrated that treatment with Pin1 inhibitors derived from this compound led to a significant decrease in breast cancer cell viability, suggesting that targeting prolyl isomerases can be an effective therapeutic strategy.
Other Biological Activities
This compound has also been explored for its role in:
- Neuronal Signaling : The substrate's interaction with neuronal signaling pathways indicates potential implications in neurodegenerative diseases.
- Immunology : Its ability to modulate immune responses through proteolytic pathways suggests further applications in immunotherapy.
Q & A
Basic Research Questions
Q. What is the biochemical role of Suc-Ala-Gly-Pro-Phe-pNA in studying peptidylprolyl isomerase (Pin1) activity?
this compound is a chromogenic substrate specifically designed to measure Pin1 activity. The p-nitroaniline (pNA) moiety is cleaved upon enzymatic hydrolysis, releasing a yellow chromophore detectable at 405 nm. This allows real-time quantification of Pin1's catalytic activity, making it critical for kinetic studies and inhibitor screening .
Q. How should researchers design a basic enzymatic assay using this compound?
- Reagent Preparation : Dissolve the substrate in DMSO (125 mg/mL) and dilute in assay buffer to avoid solvent interference.
- Reaction Setup : Combine substrate (final concentration ~0.1–1 mM), purified Pin1 enzyme, and buffer (pH 7.5, 25°C).
- Data Collection : Monitor absorbance at 405 nm over time using a spectrophotometer.
- Controls : Include blank reactions (no enzyme) and positive controls (known Pin1 inhibitors like juglone) .
Q. What are the critical structural features of this compound that determine its specificity for Pin1?
The substrate includes:
- Suc (succinyl) group : Enhances solubility and mimics post-translational modifications.
- Ala-Gly-Pro-Phe sequence : Mimics Pin1’s natural substrates (e.g., phosphorylated Ser/Thr-Pro motifs).
- pNA group : Enables colorimetric detection upon cleavage. Specificity is validated via competitive inhibition assays and structural docking studies .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data when using this compound in Pin1 assays?
Contradictions may arise from:
- Substrate Aggregation : Confirm solubility via dynamic light scattering (DLS).
- Enzyme Purity : Validate Pin1 purity using SDS-PAGE and activity assays.
- Interference : Test for non-specific hydrolysis using protease inhibitors (e.g., PMSF).
- Statistical Validation : Use Michaelis-Menten curve fitting (e.g., GraphPad Prism) to calculate Km and Vmax with error margins .
Q. What methodologies are recommended to validate Pin1 inhibitor efficacy using this substrate?
- Dose-Response Curves : Test inhibitors across a concentration range (e.g., 0.1–100 µM) and calculate IC50 values.
- Mechanistic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Orthogonal Assays : Confirm results with fluorescence-based substrates (e.g., Suc-Ala-Glu-Pro-Phe-AMC) or isothermal titration calorimetry (ITC) .
Q. How can researchers optimize assay conditions to study Pin1 mutants with altered catalytic activity?
- pH and Temperature Profiling : Test activity across pH 6.0–9.0 and temperatures (15–37°C) to identify optimal conditions.
- Substrate Saturation : Determine Km for mutant enzymes to assess binding affinity changes.
- Molecular Dynamics (MD) Simulations : Correlate kinetic data with structural changes in Pin1’s active site .
Q. What are the limitations of using this compound in high-throughput screening (HTS) for drug discovery?
- Signal-to-Noise Ratio : Low absorbance changes in small reaction volumes.
- DMSO Sensitivity : High DMSO concentrations (>2%) may denature Pin1.
- False Positives : Screen hits with orthogonal methods (e.g., SPR, ITC) to exclude assay artifacts .
Methodological and Data Analysis Questions
Q. How should researchers address batch-to-batch variability in substrate synthesis?
- Quality Control : Use HPLC (≥95% purity) and mass spectrometry to confirm molecular weight and integrity.
- Activity Validation : Compare kinetic parameters (Km, Vmax) across batches using standardized Pin1 preparations .
Q. What statistical approaches are suitable for analyzing time-dependent Pin1 activity data?
- Initial Rate Calculation : Use linear regression on the first 10% of reaction progress curves.
- Non-linear Regression : Fit data to the Michaelis-Menten equation using software like GraphPad Prism or KinTek Explorer.
- Error Analysis : Report standard deviations from triplicate experiments and use ANOVA for group comparisons .
Q. Tables for Reference
Table 1. Key Parameters for Pin1 Assays Using this compound
Table 2. Common Pitfalls and Solutions
Pitfall | Solution |
---|---|
Non-linear kinetics | Check substrate solubility and enzyme stability |
Low signal intensity | Increase substrate concentration or enzyme amount |
High background noise | Pre-incubate substrate to eliminate contaminants |
Propiedades
IUPAC Name |
4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGOTQZYWBMCQ-TZYHBYERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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